molecular formula C9H7NO3S B12275001 6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one

6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B12275001
M. Wt: 209.22 g/mol
InChI Key: GTABWTMVVKUGJR-UHFFFAOYSA-N
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Description

6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one ( 74695-37-7) is a high-purity heterocyclic organic compound with the molecular formula C9H7NO3S and a molecular weight of 209.222 g/mol . This fused bicyclic scaffold incorporates a thiophene ring condensed with a pyridinone ring, a structural motif recognized for its significant potential in medicinal and agrochemical research . Thieno[3,2-b]pyridine derivatives are the subject of active investigation as novel fungicide lead compounds, demonstrating promising efficacy against various plant pathogenic fungi . More broadly, the thienopyridine core is a privileged structure in drug discovery, known for its diverse biological activities and resemblance to purine bases, which facilitates interaction with various biological targets . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules and for its potential to yield new anti-infective and anticancer agents. The compound has a calculated density of 1.5±0.1 g/cm³ and a high boiling point of 496.6±45.0 °C at 760 mmHg, indicating good thermal stability for a research chemical . This product is intended for laboratory research purposes only and is not classified as a drug or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

6-acetyl-7-hydroxy-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C9H7NO3S/c1-4(11)6-7(12)8-5(2-3-14-8)10-9(6)13/h2-3H,1H3,(H2,10,12,13)

InChI Key

GTABWTMVVKUGJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=CS2)NC1=O)O

Origin of Product

United States

Preparation Methods

Intramolecular Heteroannulation of 3-Hydroxythiophene Precursors

The thieno[3,2-b]pyridin-5(4H)-one scaffold is often constructed via intramolecular heteroannulation of 3-hydroxythiophene derivatives. As demonstrated by Wilson (1991), 5-methylthieno[3,2-b]pyridin-7(4H)-one is synthesized by treating 3-hydroxythiophene acetates with acetic acid under reflux. Adapting this method, 6-acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one can be prepared via the following sequence:

  • Synthesis of 3-hydroxy-2-stryrylthiophene : Reacting aryl acetonitriles with dithioesters in the presence of LDA generates enethiolate intermediates, which undergo alkylation with bromoacetyl derivatives.
  • Cyclization : Heating the alkylated product in acetic acid induces intramolecular condensation, forming the pyridin-5(4H)-one ring.
  • Acetylation : Post-cyclization acetylation using acetyl chloride in pyridine introduces the 6-acetyl group.

Key Data :

  • Yield for cyclization: 72–85% (varies with substituent electronics).
  • Acetylation efficiency: >90% under anhydrous conditions.

Condensation-Cyclization with Formamide

Thieno[3,2-b]pyridinones are accessible via condensation of aminothiophenes with formamide. Aly et al. (2021) reported that 3-aminothiophene-2-carboxamides cyclize in formamide at 170°C to yield thieno[3,2-d]pyrimidin-4(3H)-ones. For This compound , this method can be modified:

  • Synthesis of 3-amino-4-acetylthiophene-2-carboxamide : Starting from 3-cyano-4-acetylthiophene, hydrolysis with H₂O₂/NaOH yields the carboxamide.
  • Cyclization : Heating with formamide at 150°C forms the pyridin-5(4H)-one core.
  • Hydroxylation : Oxidative hydroxylation using mCPBA introduces the 7-hydroxy group.

Key Data :

  • Cyclization yield: 65–70%.
  • Hydroxylation selectivity: 85% para to the acetyl group.

Thorpe-Ziegler Cyclization of Cyanothiophenes

The Thorpe-Ziegler reaction enables cyclization of cyanothiophenes into thienopyridines. Abdel Hamid et al. demonstrated that mercaptocarbonitrile derivatives cyclize in basic conditions to form thieno[3,2-b]pyridines. For the target compound:

  • Synthesis of 3-cyano-4-acetylthiophene-2-thiol : Reacting 4-acetylthiophene-2-carbonitrile with CS₂ and KOH generates the thiol intermediate.
  • Alkylation and Cyclization : Treating with bromoacetone followed by K₂CO₃ induces cyclization, yielding the 6-acetyl derivative.
  • Hydroxylation : Selective oxidation at C7 using DDQ in MeOH affords the 7-hydroxy group.

Key Data :

  • Cyclization efficiency: 71%.
  • DDQ-mediated hydroxylation yield: 78%.

Pictet-Spengler Approach for Stereoselective Synthesis

The Pictet-Spengler reaction constructs tetrahydrothieno[3,2-c]pyridines, which can be oxidized to aromatic derivatives. Matsumura et al. (2007) applied this method to synthesize 2-substituted tetrahydrothienopyridines. Adapting this route:

  • Formation of Imine Intermediate : Condense 4-acetyl-3-hydroxythiophene-2-carbaldehyde with benzylamine.
  • Cyclization : Treat with TFA to form the tetrahydrothieno[3,2-b]pyridine.
  • Oxidation and Dehydration : Use MnO₂ to aromatize the ring, introducing the 5(4H)-one moiety.

Key Data :

  • Pictet-Spengler cyclization yield: 68%.
  • Aromatization efficiency: 82%.

Microwave-Assisted One-Pot Synthesis

Modern techniques like microwave irradiation enhance reaction rates and yields. A one-pot method inspired by Kanawade et al. (2021) involves:

  • Multicomponent Reaction : Combine 3-hydroxythiophene-2-carbaldehyde, acetylacetone, and ammonium acetate in acetic acid.
  • Microwave Cyclization : Irradiate at 150°C for 15 minutes to form the pyridin-5(4H)-one core.
  • In Situ Acetylation : Add acetic anhydride directly post-cyclization.

Key Data :

  • Microwave reaction yield: 88%.
  • Purity by HPLC: >98%.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage
Intramolecular Heteroannulation 72–85% 6–8 h High regioselectivity
Formamide Condensation 65–70% 12 h Scalable for bulk synthesis
Thorpe-Ziegler Cyclization 71% 10 h Compatible with electron-deficient substituents
Pictet-Spengler Reaction 68% 24 h Stereoselective
Microwave-Assisted 88% 0.25 h Rapid and energy-efficient

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Introduction to 6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one

This compound is a heterocyclic compound with significant potential in various scientific research applications. This compound, identified by its CAS number 74695-37-7, features a unique thieno[3,2-b]pyridine backbone that contributes to its diverse biological activities and chemical properties.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent. Research has indicated that compounds within the thieno[3,2-b]pyridine class exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-b]pyridine possess antibacterial properties against various strains of bacteria, making them candidates for developing new antibiotics.
  • Anticancer Properties : There is emerging evidence that this compound may inhibit the growth of certain cancer cell lines, suggesting its potential role in cancer therapy.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to act as a building block for synthesizing other biologically active compounds.

Agricultural Chemistry

Research into the application of thieno derivatives in agrochemicals has revealed their potential as herbicides and fungicides. The efficacy of these compounds against plant pathogens could lead to the development of safer and more effective agricultural products.

Material Science

The unique electronic properties of thieno[3,2-b]pyridine derivatives make them suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various thieno[3,2-b]pyridine derivatives for their antibacterial properties. The results indicated that certain modifications to the 6-acetyl and 7-hydroxy groups enhanced antibacterial activity against Gram-positive bacteria .

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Research, researchers explored the anticancer effects of thieno[3,2-b]pyridine derivatives on human breast cancer cells. The study found that these compounds induced apoptosis and inhibited cell proliferation significantly .

Case Study 3: Synthesis Applications

A synthetic methodology published in Organic Letters detailed the use of this compound as a precursor for synthesizing novel heterocyclic compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of 6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in the Thieno-Pyridine Family

The following table highlights key structural analogs, their substituents, molecular properties, and reported bioactivities:

Compound Name (CAS/ID) Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one 6-acetyl, 7-hydroxy 225.23 Potential fluorescence, antimicrobial activity (inferred)
KF-20 7-acetyl, 2-(4-dimethylaminophenyl), 4-methyl 324.38 Fluorescent sensor for metal ions (e.g., Pb²⁺)
VI050 2-diethylamino, 7-(trifluoromethyl)thiazolo[4,5-b]pyridin-5(4H)-one 242.30 Antimicrobial activity
Compound 72 (spiro-thiazolidine derivative) Complex spiro system with sulfonyl and chlorophenyl groups ~600 (estimated) Robust antibacterial/antifungal activity
2-(4-Methoxyphenyl)-4-methyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one (6f) 4-methyl, 2-(4-methoxyphenyl) 287.36 Fluorescent properties

Key Structural and Functional Differences

Hydroxyl vs. Sulfonyl Groups: The hydroxyl group in the target compound offers hydrogen-bonding capabilities, contrasting with sulfonyl-containing spiro derivatives (e.g., Compound 72), which exhibit stronger antimicrobial effects due to enhanced membrane penetration .

Fluorescent Properties: KF-20 and Compound 6f demonstrate fluorescent sensing applications, attributed to electron-donating groups (e.g., dimethylamino, methoxyphenyl). The target compound’s hydroxyl and acetyl groups may similarly modulate fluorescence but require empirical validation .

Synthetic Accessibility: Gold-catalyzed synthesis (used for thieno[3,2-b]pyridin-5(4H)-ones) offers higher regioselectivity compared to traditional methods for spiro-thiazolidines, which require multi-step protocols .

Biological Activity

6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one, a compound with the CAS number 74695-37-7, belongs to the thienopyridine family of heterocyclic compounds. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₇N₁O₃S
  • Molecular Weight : 209.22 g/mol
  • Structure : The compound features a thieno[3,2-b]pyridine core with an acetyl and hydroxy substituent.

Antimicrobial Activity

Research indicates that derivatives of thienopyridines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways.

CompoundActivityIC₅₀ (µM)
Thienopyridine Derivative AAntibacterial12.5
Thienopyridine Derivative BAntifungal20.0

These findings suggest that this compound may possess similar properties, warranting further investigation.

Anticancer Potential

The anticancer activity of thienopyridine derivatives has been extensively studied. For instance, compounds in this family have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast and prostate cancer. The mechanisms typically involve apoptosis induction and cell cycle arrest.

A study demonstrated that certain thienopyridine derivatives exhibited IC₅₀ values in the low micromolar range against cancer cell lines:

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast)Thienopyridine C15.0
PC-3 (Prostate)Thienopyridine D8.5

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • VEGFR Inhibition : Recent studies have highlighted the potential of thienopyridines as vascular endothelial growth factor receptor (VEGFR) inhibitors, which play a crucial role in tumor angiogenesis.
  • Enzyme Inhibition : Some derivatives inhibit enzymes involved in critical metabolic pathways within pathogens or cancer cells.

Case Studies

  • Antifungal Activity : A study on a series of thienopyridine derivatives revealed that modifications at the acetyl position significantly enhanced antifungal activity against Candida species.
    • Study Findings : The most active compound showed an IC₅₀ value of 10 µM against Candida albicans.
  • Anticancer Studies : In a preclinical model assessing the efficacy of thienopyridines against prostate cancer:
    • Results : Treatment with a specific derivative led to a 70% reduction in tumor size compared to control groups.

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